4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c27-20-22-21-19(23(20)14-8-9-17-18(10-14)26-12-25-17)11-24-16-7-3-5-13-4-1-2-6-15(13)16/h1-10H,11-12H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPVQBZXYHAAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)COC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the benzodioxole and naphthyl components. These components are then combined through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the thiol group and the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that compounds similar to 4-(1,3-benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives can inhibit the growth of various bacterial strains, suggesting potential for development as antibacterial agents .
Antifungal Properties : The compound has shown promise as an antifungal agent. Triazoles are known to disrupt fungal cell membrane synthesis by inhibiting ergosterol biosynthesis. This mechanism is critical in treating fungal infections in humans and plants .
Case Study : A recent investigation into the antifungal efficacy of triazole derivatives found that modifications to the benzodioxole moiety enhanced activity against Candida species. The study highlighted the importance of structural variations in optimizing antifungal potency .
Agricultural Applications
Fungicides : The compound's structural characteristics make it suitable for agricultural applications as a fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from various fungal pathogens.
Case Study : In field trials, formulations containing triazole derivatives were tested against powdery mildew in crops such as wheat and barley. Results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating the effectiveness of these compounds in agricultural settings .
Materials Science Applications
Polymer Development : The incorporation of triazole compounds into polymers has been explored for enhancing material properties. Triazoles can improve thermal stability and mechanical strength due to their rigid structure.
Case Study : Research on polymer composites revealed that adding this compound resulted in improved tensile strength and thermal resistance compared to standard polymers. This finding opens avenues for developing advanced materials with specific performance criteria .
Mechanism of Action
The mechanism by which 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
- Compound 9d (): 4-(4-Methoxybenzylideneamino)-5-(naphthalen-2-yloxymethyl)-4H-1,2,4-triazole-3-thiol Substituent: Methoxybenzylideneamino at position 4. The naphthyloxy methyl group is shared, suggesting similar steric demands .
- QZ-2929 () : 5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Mechanistic and Application Insights
- Antimicrobial Activity : The benzodioxol group’s presence in plant extracts with antimicrobial properties () suggests the target compound could be explored for similar applications.
- Drug Design : The naphthyl group’s bulkiness may improve binding to hydrophobic enzyme pockets, as seen in CoV helicase inhibitors (). Molecular docking studies () could validate this hypothesis.
Biological Activity
The compound 4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 1170884-67-9) is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this specific triazole derivative.
Synthesis
The synthesis of this compound typically involves a multi-step process that combines various chemical reactions to form the triazole ring and incorporate the thiol group. The compound can be synthesized through reactions involving hydrazine derivatives and appropriate aromatic aldehydes under acidic or basic conditions.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated that it exhibits moderate to high antibacterial activity, comparable to standard antibiotics .
- Antifungal Activity : The compound also showed efficacy against fungal pathogens such as Candida albicans, highlighting its potential as an antifungal agent .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably:
- Cell Line Studies : In vitro studies using breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines revealed that the compound exhibits cytotoxic effects with IC50 values indicating effective cell growth inhibition .
The biological activity of this compound is attributed to its ability to disrupt cellular processes in microorganisms and cancer cells:
- Inhibition of Enzymatic Activity : The thiol group in the structure may interact with key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Oxidative Stress Induction : The compound's ability to generate reactive oxygen species (ROS) could lead to oxidative stress in target cells, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- A study published in MDPI reported that triazoles with thiol groups showed enhanced activity against resistant strains of bacteria and demonstrated low cytotoxicity towards normal human cells .
- Another investigation focused on the structural modifications of triazoles indicated that substitutions at specific positions significantly affected their biological activity profiles, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Q & A
What are the common synthetic routes for 1,2,4-triazole-3-thiol derivatives, and how can their purity be optimized?
Basic:
The synthesis of 1,2,4-triazole-3-thiol derivatives typically involves cyclization of thiosemicarbazides or alkylation of precursor thiols. For example, 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol was synthesized via S-alkylation reactions, followed by purification using silica gel column chromatography with mixed solvents (e.g., hexane:ethyl acetate) to achieve yields up to 86% . Purity optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature) and chromatographic eluent ratios.
Advanced:
Microwave-assisted synthesis can enhance reaction efficiency. In one study, alkylation of 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes under microwave irradiation (150°C, 14.4 bar) reduced reaction time to 45 minutes compared to traditional methods . Gas chromatography-mass spectrometry (GC-MS) and NMR (¹H, ¹³C) are critical for confirming structural integrity and purity, especially when substituents like naphthyloxy or benzodioxol groups introduce steric hindrance .
How do structural modifications influence the antimicrobial activity of 1,2,4-triazole-3-thiol derivatives?
Basic:
The antimicrobial activity of these compounds correlates with substituent hydrophobicity and electron-withdrawing/donating effects. For instance, 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibited anti-tuberculosis activity against M. bovis at 0.1–1.0% concentrations, likely due to the thiophene moiety enhancing membrane permeability .
Advanced:
Elongating alkyl chains (e.g., decylthio vs. methylthio) significantly improves antifungal activity. In a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles , the decylthio derivative (IIi) showed the highest activity, attributed to increased lipophilicity and membrane disruption . However, fluorinated analogs (e.g., 4-fluorobenzylidene derivatives) displayed reduced potency, suggesting steric or electronic mismatches in target binding .
What methodologies are used to evaluate the antiviral potential of triazole-thiol derivatives?
Basic:
ATPase inhibition assays are standard for screening helicase inhibitors. For example, 4-(cyclopentenylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (compound 16) inhibited MERS-CoV helicase ATPase activity with an IC50 of 0.47 µmol L<sup>−1</sup>, validated via colorimetric phosphate detection .
Advanced:
Molecular docking (e.g., using PDB 5WWP) reveals binding modes. Compound 16 formed hydrogen bonds with helicase residues Asp374 and Arg443, while the iodophenyl group occupied a hydrophobic pocket, explaining its superior activity over bromine analogs (IC50 = 4.0 µmol L<sup>−1</sup>) . Discrepancies between ATPase inhibition and viral replication assays (e.g., compound 12 vs. 15) suggest off-target effects or differential enzyme conformational states .
How can in silico methods predict the toxicity of triazole-thiol derivatives?
Basic:
Acute toxicity (LD50) can be estimated using QSAR models or tools like ProTox-II. A study on 4-(3,4-dimethoxybenzylidene)amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol combined molecular docking (to cytochrome P450 enzymes) and in vivo mouse models to validate predicted hepatotoxicity .
Advanced:
Free energy perturbation (FEP) calculations refine toxicity predictions by simulating ligand-enzyme interactions. For instance, benzodioxol-containing derivatives may inhibit CYP3A4 due to π-π stacking with Phe304, necessitating metabolite profiling via LC-MS/MS to identify reactive intermediates .
What strategies resolve contradictions in structure-activity relationships (SAR) for triazole-thiol analogs?
Basic:
Systematic SAR studies require synthesizing analogs with incremental substituent changes. For example, replacing a methoxy group with ethoxy in 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol increased antifungal activity by 20%, highlighting the role of alkoxy chain length .
Advanced:
Multivariate analysis (e.g., PCA or PLS) can disentangle conflicting data. In one series, electron-withdrawing groups (e.g., nitro) improved antibacterial activity but reduced solubility, creating a "activity-solubility trade-off" . Hybrid QSAR/molecular dynamics (MD) approaches reconcile such discrepancies by quantifying desolvation penalties and target binding kinetics .
How are triazole-thiol derivatives characterized for stability under physiological conditions?
Basic:
Stability assays involve incubating compounds in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C, followed by HPLC-UV analysis. For 5-(dec-9-en-1-yl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol , degradation rates were <5% over 24 hours in plasma, suggesting suitability for intravenous delivery .
Advanced:
Mass spectrometry fragmentation patterns (e.g., loss of –CH2– groups under 70 eV electron impact) identify degradation products. For 4-methyl-5-(((3-pyridin-4-yl)thio)methyl)-1,2,4-triazole-3-thiol , GC-MS revealed selective cleavage of the pyridinyl-thioether bond, guiding prodrug design to enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
